5-Iodo-2-(2-methylpropyl)pyrazole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Iodo-2-(2-methylpropyl)pyrazole-3-carbaldehyde” is a chemical compound that belongs to the pyrazole family . Pyrazoles are organic compounds characterized by a 5-membered ring structure with three carbon atoms and two adjacent nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazoles, including “this compound”, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . These methods have been widely used due to their efficiency and versatility .Molecular Structure Analysis

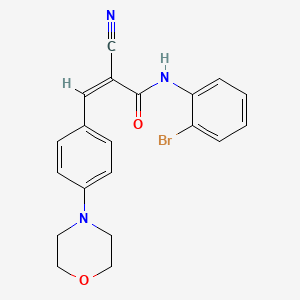

The molecular structure of “this compound” is characterized by a pyrazole core, which is a 5-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . It also contains an iodine atom and a 2-methylpropyl group attached to the pyrazole ring.Chemical Reactions Analysis

Pyrazoles, including “this compound”, can undergo various chemical reactions. For instance, they can participate in free radical reactions . They can also undergo substitutions at the benzylic position, which can be either SN1 or SN2 .Physical And Chemical Properties Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Mechanism of Action

The mechanism of action of pyrazole derivatives can vary depending on their structure and the specific context in which they are used. For instance, a synthesized pyrazole derivative was found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

Future Directions

The synthesis and applications of pyrazoles, including “5-Iodo-2-(2-methylpropyl)pyrazole-3-carbaldehyde”, continue to be an active area of research due to their wide range of applications in various fields of science . Future directions may include the development of more efficient synthesis methods, exploration of new applications, and a deeper understanding of their mechanisms of action .

properties

IUPAC Name |

5-iodo-2-(2-methylpropyl)pyrazole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O/c1-6(2)4-11-7(5-12)3-8(9)10-11/h3,5-6H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOBCPZVYTTZHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=CC(=N1)I)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride](/img/structure/B2975251.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2975259.png)

![Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate](/img/structure/B2975260.png)

![2-fluoro-5-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2975261.png)

![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2975265.png)

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2975271.png)